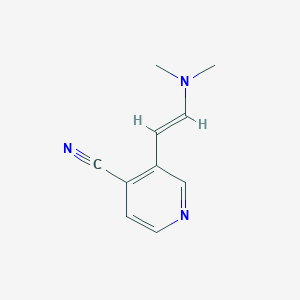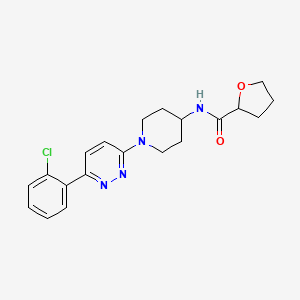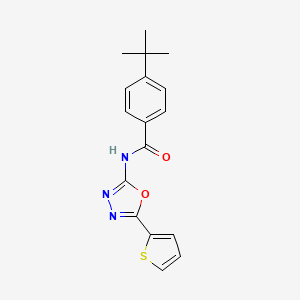
N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide" is a derivative of adamantane, which is a bulky, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in various fields, including materials science and pharmaceuticals. The compound is characterized by the presence of a carboxamide group attached to the adamantane core, with a methoxy and nitro substituent on the aromatic ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of adamantane derivatives, such as N-aryl(benzyl)adamantane-1-carboxamides, has been achieved through the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine at elevated temperatures . This method provides a general approach to synthesizing N-aryladamantane carboxamides with good yields. Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly with modifications to introduce the methoxy and nitro groups on the aromatic ring.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is confirmed using spectroscopic techniques such as infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . These techniques provide information about the functional groups present and the overall molecular architecture. The adamantane core imparts a rigid, three-dimensional structure to the molecule, which can influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
Adamantane and its derivatives participate in various chemical reactions. For instance, carboxamides synthesized from adamantane can be reduced to amines and further converted into sulfonylcarbamoyl derivatives . The reactivity of these compounds can be influenced by the substituents on the aromatic ring, as seen in the case of the nitro and methoxy groups, which can affect electron density and steric hindrance. The presence of these groups could also impact the outcome of reactions under different conditions, such as those catalyzed by N-hydroxyphthalimide (NHPI) under a nitric oxide atmosphere .
Physical and Chemical Properties Analysis
Adamantane-type cardo polyamides, which include adamantane in their structure, exhibit high thermal stability with glass transition temperatures between 254–292°C and weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air . These materials also show good solubility in various solvents and possess high tensile strength and modulus. While the specific physical and chemical properties of "this compound" are not provided, the adamantane core is likely to confer similar thermal stability and solubility characteristics to the compound, with the specific substituents further modulating these properties.
Scientific Research Applications
Anticancer Research
Adamantane derivatives have been investigated for their potential in anticancer drug design. Studies suggest that modifying adamantane's structure, such as introducing methyl groups or replacing moieties, can impact therapeutic indices. For instance, nitroxyl-labeled analogs of adamantane derivatives have shown significantly higher therapeutic indexes compared to their counterparts, underlining their potential in anticancer therapy (Sosnovsky, Rao, & Li, 1986).
Polymer Science
Adamantane-based polymers have been synthesized and characterized for their unique properties. The incorporation of adamantane units into polyamides and polyimides has been shown to enhance material properties such as solubility, thermal stability, and mechanical strength. These polymers display high glass transition temperatures and excellent thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 1999; Chern, Shiue, & Kao, 1998).
Antibacterial Activity
Adamantane derivatives have been synthesized for their potential antibacterial activity. For example, N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane have shown promising broad-spectrum antibacterial properties, indicating their utility in developing new antimicrobial agents (Al-Wahaibi et al., 2020).
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-14-2-3-15(16(7-14)20(22)23)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYCOJZKXSCGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)





![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)


